molecular formula C12H8F2O3 B6314893 2-(Difluoromethoxy)naphthalene-6-carboxylic acid CAS No. 1261884-97-2

2-(Difluoromethoxy)naphthalene-6-carboxylic acid

Cat. No.: B6314893
CAS No.: 1261884-97-2
M. Wt: 238.19 g/mol
InChI Key: KJNBJACQFBPGAE-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)naphthalene-6-carboxylic acid is an organic compound with the molecular formula C12H8F2O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both difluoromethoxy and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated naphthalene derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of 2-(Difluoromethoxy)naphthalene-6-carboxylic acid may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)naphthalene-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenemethanol derivatives .

Scientific Research Applications

2-(Difluoromethoxy)naphthalene-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)naphthalene-6-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to proteins and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethoxy)naphthalene-2-carboxylic acid
  • 6-(Difluorophosphono-methyl)-naphthalene-2-carboxylic acid

Uniqueness

2-(Difluoromethoxy)naphthalene-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoromethoxy group at the 2-position and the carboxylic acid group at the 6-position provides distinct properties compared to other naphthalene derivatives .

Properties

IUPAC Name

6-(difluoromethoxy)naphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O3/c13-12(14)17-10-4-3-7-5-9(11(15)16)2-1-8(7)6-10/h1-6,12H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNBJACQFBPGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)F)C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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